molecular formula C20H19N3O B2963889 4-(8-Phenyl-6-azaspiro[3.4]octane-6-carbonyl)pyridine-2-carbonitrile CAS No. 1946477-20-8

4-(8-Phenyl-6-azaspiro[3.4]octane-6-carbonyl)pyridine-2-carbonitrile

Cat. No.: B2963889
CAS No.: 1946477-20-8
M. Wt: 317.392
InChI Key: XEUQBEOERCRRKB-UHFFFAOYSA-N
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Description

4-(8-Phenyl-6-azaspiro[3.4]octane-6-carbonyl)pyridine-2-carbonitrile is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(8-Phenyl-6-azaspiro[3.4]octane-6-carbonyl)pyridine-2-carbonitrile involves multiple steps, starting from readily available starting materials. One common approach involves the annulation of the cyclopentane ring and the four-membered ring to form the spirocyclic structure . The reaction conditions typically involve conventional chemical transformations with minimal chromatographic purifications .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(8-Phenyl-6-azaspiro[3.4]octane-6-carbonyl)pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

4-(8-Phenyl-6-azaspiro[3.4]octane-6-carbonyl)pyridine-2-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-(8-Phenyl-6-azaspiro[3.4]octane-6-carbonyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological context, but it often involves binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(8-Phenyl-6-azaspiro[3.4]octane-6-carbonyl)pyridine-2-carbonitrile include other spirocyclic compounds and azaspiro derivatives. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its specific structural features, such as the phenyl group and the pyridine-2-carbonitrile moiety. These features contribute to its unique chemical properties and potential biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-(8-phenyl-6-azaspiro[3.4]octane-6-carbonyl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O/c21-12-17-11-16(7-10-22-17)19(24)23-13-18(15-5-2-1-3-6-15)20(14-23)8-4-9-20/h1-3,5-7,10-11,18H,4,8-9,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEUQBEOERCRRKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CN(CC2C3=CC=CC=C3)C(=O)C4=CC(=NC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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